molecular formula C7H6BClO4 B2511884 (6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid CAS No. 2377608-88-1

(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid

Cat. No.: B2511884
CAS No.: 2377608-88-1
M. Wt: 200.38
InChI Key: QNZQIXCZUTZVOO-UHFFFAOYSA-N
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Description

(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid is an organoboron compound with the molecular formula C7H6BClO4. This compound is characterized by the presence of a boronic acid group attached to a benzodioxole ring system, which is further substituted with a chlorine atom at the 6-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid typically involves the following steps:

    Bromination: The starting material, 1,3-benzodioxole, is brominated to introduce a bromine atom at the 5-position.

    Chlorination: The brominated intermediate is then chlorinated at the 6-position using a suitable chlorinating agent.

    Borylation: The final step involves the borylation of the chlorinated intermediate using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The chlorine atom at the 6-position can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of 6-chloro-2H-1,3-benzodioxol-5-ol.

    Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the benzodioxole ring and chlorine substitution.

    (6-Bromo-2H-1,3-benzodioxol-5-yl)boronic Acid: Similar structure but with a bromine atom instead of chlorine.

    (6-Methoxy-2H-1,3-benzodioxol-5-yl)boronic Acid: Similar structure but with a methoxy group instead of chlorine.

Uniqueness

(6-Chloro-2H-1,3-benzodioxol-5-yl)boronic acid is unique due to the presence of both the boronic acid group and the chlorine-substituted benzodioxole ring. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

(6-chloro-1,3-benzodioxol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO4/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2,10-11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZQIXCZUTZVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1Cl)OCO2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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